molecular formula C17H10F4N2O3 B12496487 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate

Cat. No.: B12496487
M. Wt: 366.27 g/mol
InChI Key: KKVGWEUEEJSBMC-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced via electrophilic or nucleophilic substitution reactions. The final step involves esterification to attach the 4-fluorobenzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors might be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and fluorobenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H10F4N2O3

Molecular Weight

366.27 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate

InChI

InChI=1S/C17H10F4N2O3/c18-13-6-4-10(5-7-13)16(24)25-9-14-22-15(23-26-14)11-2-1-3-12(8-11)17(19,20)21/h1-8H,9H2

InChI Key

KKVGWEUEEJSBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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